molecular formula C19H16O3 B5683662 4-{[(2Z)-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YLIDENE]METHYL}PHENYL ACETATE

4-{[(2Z)-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B5683662
M. Wt: 292.3 g/mol
InChI Key: OFJGCFGXTCAJNK-VBKFSLOCSA-N
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Description

4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-tetralone with benzaldehyde under basic conditions to form the intermediate 2-(benzylidene)-1-tetralone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.

Major Products

    Oxidation: Yields ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Another compound with a phenyl group and similar structural features.

    Cephalexin: An antibiotic with a different core structure but similar functional groups.

Uniqueness

4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate is unique due to its combination of a naphthalene ring and an acetate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13(20)22-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)19(16)21/h2-7,10-12H,8-9H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGCFGXTCAJNK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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